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molecular formula C8H12N4O3 B8662094 2,4(1H,3H)-Pyrimidinedione, 6-amino-1-methyl-5-nitroso-3-propyl- CAS No. 106465-67-2

2,4(1H,3H)-Pyrimidinedione, 6-amino-1-methyl-5-nitroso-3-propyl-

Cat. No. B8662094
M. Wt: 212.21 g/mol
InChI Key: VMNWYLSOJUGKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05032593

Procedure details

6-Amino-1-methyl-3-n-propyluracil (13.2 g, 7.3 mmol) was dissolved in 10-15 ml of acetic acid and the solution was warmed on a hot plate to 60-70° C. Then, with stirring, a solution of sodium nitrite (5.3 g, 7.7 mmol) in 100 ml of water was added in 10 ml portions over 10 minutes. A brownish-purple precipitate formed. The reaction mixture was cooled to 10° C. and the precipitate was collected by vacuum filtration, washed with 10 ml of acetone, and air-dried to give 8.3 g (55%) of 6-amino-1-methyl-5-nitroso-3-propyluracil as a purple solid. 1H NMR (DMSO-d6 +D2O) δ 0.90 (t, J=7 Hz, 3 H), 1.62 (sextet, J=7 Hz, 2 H), 3.26 (s, 3 H), 3.87 (t J=7 Hz, 2 H).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
12.5 (± 2.5) mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH2:10][CH2:11][CH3:12])[C:4](=[O:13])[CH:3]=1.[N:14]([O-])=[O:15].[Na+]>C(O)(=O)C.O>[NH2:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH2:10][CH2:11][CH3:12])[C:4](=[O:13])[C:3]=1[N:14]=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
NC1=CC(N(C(N1C)=O)CCC)=O
Name
Quantity
12.5 (± 2.5) mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Stirring
Type
CUSTOM
Details
Then, with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A brownish-purple precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with 10 ml of acetone
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(N(C(N1C)=O)CCC)=O)N=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 535.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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